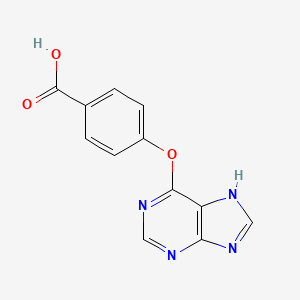
4-(7H-purin-6-yloxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(7H-purin-6-yloxy)benzoic acid” is a chemical compound with the molecular formula C12H8N4O3 . It has a molecular weight of 256.22 . The IUPAC name for this compound is 4-(9H-purin-6-yloxy)benzoic acid .
Molecular Structure Analysis
The InChI code for “4-(7H-purin-6-yloxy)benzoic acid” is 1S/C12H8N4O3/c17-12(18)7-1-3-8(4-2-7)19-11-9-10(14-5-13-9)15-6-16-11/h1-6H, (H,17,18) (H,13,14,15,16) . This code provides a detailed description of the molecule’s structure.
Chemical Reactions Analysis
While specific chemical reactions involving “4-(7H-purin-6-yloxy)benzoic acid” are not available, benzoic acid, a similar compound, can undergo a reaction with NaOH to form its ionic carboxylate form, sodium benzoate . This reaction changes the solubility properties of the compound, allowing it to be extracted into the aqueous layer .
Scientific Research Applications
Novel Fluorescence Probes
Research by Setsukinai et al. (2003) in "The Journal of Biological Chemistry" developed fluorescence probes, specifically 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF), for detecting highly reactive oxygen species (hROS). These probes can differentiate hROS from other reactive oxygen species and have applications in studying their roles in various biological and chemical systems (Setsukinai et al., 2003).
Self-Assembly of Polymers
Johansson et al. (1996) in "Macromolecules" studied the self-assembly of polymers and model compounds containing tapered groups into supramolecular columns. They synthesized derivatives like 3,4,5-tris(1H,1H,2H,2H,3H,3H,4H,4H,5H,5H,6H,6H,7H,7H,8H,8H-perfluorododecan-1-yloxy)benzoic acid, which can have significant implications in material science and nanotechnology (Johansson et al., 1996).
Neuroprotective and Regenerative Agent
The study by Rathbone et al. (1999) in "Expert opinion on investigational drugs" explored the synthetic purine 4-[[3-(1,6 dihydro-6-oxo-9-purin-9-yl)-1-oxypropyl] amino] benzoic acid (AIT-082, Neotrofin) for its neuroprotective and regenerative properties in stroke and central nervous system injury. This compound stimulates neurite outgrowth, enhances nerve fiber regeneration, and protects against glutamate neurotoxicity, offering potential therapeutic applications (Rathbone et al., 1999).
Twist-Bend Nematic Phase in Liquid Crystals
Research by Jansze et al. (2014) in "Angewandte Chemie" revealed the liquid crystalline phase behavior of compounds like 4-[6-(4'-cyanobiphenyl-4-yl)hexyloxy]benzoic acid, demonstrating the formation of supramolecular complexes and a twist-bend nematic phase driven by hydrogen bonding. This study provides insights into the structure and behavior of liquid crystalline materials (Jansze et al., 2014).
Non-Covalent Complex Formation
Dikmen (2021) in the "Journal of Molecular Liquids" investigated the complex formation between alpha cyclodextrin and 2-(4-hydroxyphenylazo) benzoic acid. The study showed that alpha cyclodextrin is a good carrier system for this benzoic acid molecule, suggesting potential applications in drug delivery systems (Dikmen, 2021).
Metabolic Pathways and Biosynthesis
In "ChemBioChem," Hertweck et al. (2001) discussed the biosynthesis of benzoic acid in plants and bacteria, highlighting its role as a biosynthetic building block in various natural products. This study provides valuable insights into the metabolic pathways and potential applications in biotechnology and pharmaceuticals (Hertweck et al., 2001).
Mechanism of Action
- Its primary targets include microbial cells, where it exerts its preservative effect by inhibiting their growth and proliferation .
- This acidic environment inhibits essential cellular processes, such as ATP synthesis and enzyme activity, ultimately preventing microbial growth .
- Impact on Bioavailability : Benzoic acid’s bioavailability depends on its solubility and ionization state .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
properties
IUPAC Name |
4-(7H-purin-6-yloxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O3/c17-12(18)7-1-3-8(4-2-7)19-11-9-10(14-5-13-9)15-6-16-11/h1-6H,(H,17,18)(H,13,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJERBMKACLBCRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=NC=NC3=C2NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(7H-purin-6-yloxy)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Thiophen-3-yl)ethyl]pyridine](/img/structure/B2411227.png)
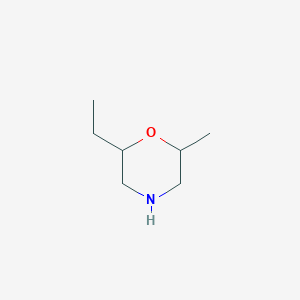

![3-ethyl-6-(4-methoxyphenyl)-N-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2411232.png)
![2-(4-methoxybenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2411233.png)
![N-(3-methoxybenzyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2411236.png)
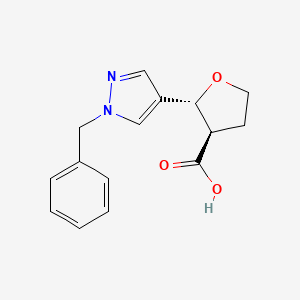

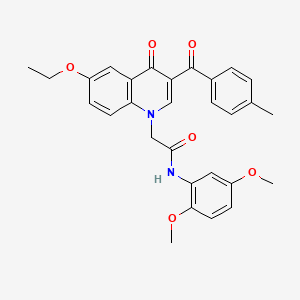

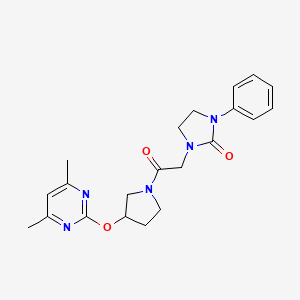
![8-(4-ethoxyphenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2411245.png)

![[(2-Methoxyphenyl)methyl]urea](/img/structure/B2411249.png)